molecular formula C8H2F3N3 B153956 2-Amino-3,5,6-trifluoroterephthalonitrile CAS No. 133622-66-9

2-Amino-3,5,6-trifluoroterephthalonitrile

Cat. No.: B153956
CAS No.: 133622-66-9
M. Wt: 197.12 g/mol
InChI Key: JJQQOCSLHWPLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5,6-trifluoroterephthalonitrile is a fluorinated aromatic compound with the molecular formula H2NC6F3(CN)2 and a molecular weight of 197.12 g/mol . This compound is characterized by the presence of three fluorine atoms and two cyano groups attached to a benzene ring, along with an amino group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzene ring.

    Nitration: Introduction of nitro groups, which are subsequently reduced to amino groups.

    Cyanation: Introduction of cyano groups to the benzene ring.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .

Chemical Reactions Analysis

2-Amino-3,5,6-trifluoroterephthalonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3,5,6-trifluoroterephthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3,5,6-trifluoroterephthalonitrile exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The amino and cyano groups provide sites for further functionalization, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

2-Amino-3,5,6-trifluoroterephthalonitrile can be compared with other fluorinated aromatic compounds, such as:

  • 2-Amino-4,5,6-trifluoroterephthalonitrile
  • 2-Amino-3,4,5-trifluoroterephthalonitrile
  • 2-Amino-3,5-difluoroterephthalonitrile

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly affect their chemical properties and reactivity. The unique arrangement of fluorine atoms in this compound contributes to its distinct chemical behavior and makes it a valuable compound in research .

Properties

IUPAC Name

2-amino-3,5,6-trifluorobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQOCSLHWPLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345846
Record name 2-Amino-3,5,6-trifluoroterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133622-66-9
Record name 2-Amino-3,5,6-trifluoro-1,4-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133622-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5,6-trifluoroterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5,6-trifluoroterephthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 5
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-3,5,6-trifluoroterephthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.